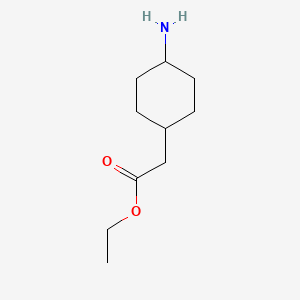

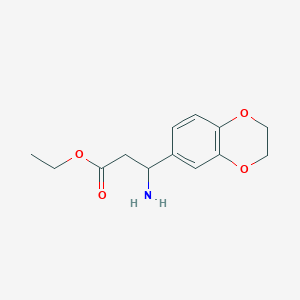

4-amino-N-(4-methylphenyl)benzamide

Übersicht

Beschreibung

The compound 4-amino-N-(4-methylphenyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential applications in medicinal chemistry, including their roles as anticonvulsants, antibacterial agents, and enzyme inhibitors . These compounds are characterized by an amide functional group attached to a benzene ring, and substitutions on the benzene rings can significantly alter their biological activities and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions where an amine is reacted with an acid chloride or anhydride to form the amide bond. For instance, the synthesis of analogues of 4-amino-N-(1-phenylethyl)benzamide showed that modifications to the amino group, such as acylation and alkylation, resulted in a loss of anticonvulsant activity . Another study reported the synthesis of a complex involving a benzamide derivative through an ion-associate reaction, which is a green chemistry approach conducted at room temperature . These studies highlight the importance of the synthetic route and the functional groups present in determining the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using various spectroscopic and computational methods. For example, a study on a novel benzamide compound utilized X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations to determine its molecular geometry and vibrational frequencies . The molecular structure is crucial as it influences the interaction of the compound with biological targets, such as enzymes and receptors.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which can be used to modify their structure and, consequently, their biological activity. For instance, the hydride reduction of the amide carbonyl group in a benzamide compound resulted in derivatives with different anticonvulsant and toxicity profiles . The formation of ion-associate complexes, as seen in the synthesis of a procainamide-tetraphenylborate complex, is another example of a chemical reaction involving benzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Computational studies, such as DFT calculations, can predict properties like HOMO-LUMO energy gaps, which give insights into the stability and reactivity of the compounds . Additionally, the molecular electrostatic potential (MEP) maps can provide information on the distribution of electron density within the molecule, which is important for understanding its interactions with other molecules .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

4-Amino-N-(4-methylphenyl)benzamide and its analogues have been explored for their potential as anticonvulsants. Studies have shown that these compounds, including analogues like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, exhibit significant anticonvulsant properties. They have been found superior to phenytoin in maximal electroshock seizure tests but were inactive in other seizure models such as those induced by metrazol, strychnine, or N-methyl-D-aspartate (Lambert et al., 1995). Another study on analogues of 4-amino-N-(1-phenylethyl)benzamide revealed a relationship between the compound's structure and its anticonvulsant activity (Clark & Davenport, 1987).

Antioxidant Activity

Research has also been conducted on the antioxidant properties of amino-substituted benzamide derivatives. These compounds, including variants such as N-(4-aminophenyl)-2-hydroxybenzamide, have demonstrated significant potential as antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds are crucial in understanding their free radical scavenging activity (Jovanović et al., 2020).

Antitumor Activity

This compound and its derivatives have also been explored for their antitumor properties. A study on 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), a related compound, demonstrated its efficacy in inhibiting the growth of slowly proliferating tumors, making it a potential candidate for cancer treatment (Berger et al., 1985).

Enzyme Inhibition

A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, synthesized using 4-aminophenazone, were tested for their inhibitory potential against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases. These compounds exhibited interesting biological applications, particularly in binding to nucleotide protein targets (Saeed et al., 2015).

Chemical Synthesis and Characterization

There has been significant work in the synthesis and characterization of compounds like N-{[(4-nitrophenyl)amino]methyl}benzamide, which illustrates the diverse chemical applications and the potential for creating novel compounds with specific properties (Buzarevski et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.

Mode of Action

It is synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .

Biochemical Pathways

Given its role as a building block in the synthesis of various drug candidates , it can be inferred that it may be involved in a wide range of biochemical processes.

Result of Action

Given its role as a key building block in the synthesis of various drug candidates , it can be inferred that it may have a significant impact on cellular processes.

Action Environment

It is known that the compound is synthesized in a continuous flow microreactor system , suggesting that the reaction conditions can be optimized for maximum yield and selectivity .

Biochemische Analyse

Biochemical Properties

4-amino-N-(4-methylphenyl)benzamide plays a crucial role in biochemical reactions, particularly in the inhibition of DNA methylation. It interacts with DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B . These interactions inhibit the methylation of cytosine residues in DNA, leading to changes in gene expression. The compound’s ability to inhibit DNMTs makes it a valuable tool in epigenetic research and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In leukemia KG-1 cells, the compound has been shown to induce the re-expression of a reporter gene controlled by a methylated cytomegalovirus (CMV) promoter . This re-expression is indicative of the compound’s ability to modulate gene expression through its interaction with DNMTs.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with DNMTs. The compound’s structure allows it to fit into the active site of these enzymes, inhibiting their activity and preventing the methylation of DNA . This inhibition leads to changes in gene expression, which can have downstream effects on cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit DNMT activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibition of DNMT activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA methylation. It interacts with enzymes such as DNMTs and may affect metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential as a therapeutic agent in diseases where DNA methylation is dysregulated .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical to its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

4-amino-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXXZAVPKXLZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394125 | |

| Record name | 4-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

955-96-4 | |

| Record name | 4-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)